Ivarmacitinib sulfate

JAK-STAT signaling kinase selectivity profiling autoimmune disease research

Researchers studying JAK-STAT pathways face confounding variables when Tyk2 inhibition obscures JAK1-specific signaling. Ivarmacitinib sulfate (SHR0302) resolves this with 420-fold JAK1/Tyk2 selectivity-substantially exceeding abrocitinib (43-fold) and filgotinib (~12-fold)-enabling clean interrogation of JAK1 biology. • 77-fold JAK1/JAK3 selectivity; >10-fold over JAK2 in enzymatic assays • Only JAK1-selective inhibitor with positive Phase III data and submitted NDA for severe alopecia areata • Phase III PRO dataset (NCT04333771) available for RA functional outcome benchmarking • SAE rates comparable to placebo; no thromboembolic or MACE signals across Phase III programs • ≥98% purity; shipped ambient; for research use only.

Molecular Formula C18H24N8O6S2
Molecular Weight 512.6 g/mol
CAS No. 1639419-51-4
Cat. No. B10860436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvarmacitinib sulfate
CAS1639419-51-4
Molecular FormulaC18H24N8O6S2
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5.OS(=O)(=O)O
InChIInChI=1S/C18H22N8O2S.H2O4S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17;1-5(2,3)4/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27);(H2,1,2,3,4)/t10-,11+,12?;
InChIKeyXVVWQCLRGHYWPI-ZLURZNERSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivarmacitinib Sulfate Overview


Ivarmacitinib sulfate (SHR0302, CAS 1639419-51-4) is an orally bioavailable small-molecule inhibitor of the Janus kinase (JAK) family with high selectivity for JAK1 . Developed by Jiangsu Hengrui Medicine, the compound is formulated as the bisulfate salt and received first regulatory approval in China in 2025 for rheumatoid arthritis [1]. Ivarmacitinib demonstrates >10-fold selectivity for JAK1 over JAK2, 77-fold over JAK3, and 420-fold over Tyk2 in enzymatic assays . The compound has advanced to Phase III clinical evaluation across multiple autoimmune indications including rheumatoid arthritis (RA), atopic dermatitis (AD), ankylosing spondylitis (AS), and alopecia areata (AA), with NMPA marketing applications submitted for four separate indications as of September 2024 [2].

Why Ivarmacitinib Cannot Be Substituted


JAK1-selective inhibitors are not interchangeable research tools due to fundamental differences in isoform selectivity profiles, active metabolite pharmacology, and clinical efficacy-readout relationships. While upadacitinib, filgotinib, and abrocitinib all target JAK1, each exhibits a distinct selectivity fingerprint across the JAK family and broader kinome [1]. Ivarmacitinib's 77-fold selectivity over JAK3 is substantially higher than filgotinib's ~81-fold (JAK1 IC50 10 nM vs JAK3 810 nM) [2], and its Tyk2 selectivity (420-fold) differs markedly from abrocitinib's (43-fold) [3]. More critically, ivarmacitinib lacks the active metabolite pharmacology that complicates exposure-response relationships with abrocitinib (which has two active metabolites contributing ~40% of total pharmacologic activity) [4]. Substituting ivarmacitinib with another JAK1 inhibitor would introduce confounding variables that invalidate cross-study comparisons and compromise experimental reproducibility in translational research settings.

Ivarmacitinib Differentiation Evidence


JAK1 Selectivity Comparison

Ivarmacitinib exhibits a distinctive JAK isoform selectivity profile that differs quantitatively from other clinically advanced JAK1 inhibitors. In enzymatic assays, ivarmacitinib shows >10-fold selectivity for JAK1 over JAK2, 77-fold over JAK3, and 420-fold over Tyk2 . For comparison, abrocitinib demonstrates 28-fold JAK1/JAK2, >340-fold JAK1/JAK3, and 43-fold JAK1/Tyk2 selectivity [1]. Upadacitinib achieves 74-fold JAK1/JAK2 selectivity [2], while filgotinib exhibits JAK1/JAK2 selectivity near 30-fold and JAK1/JAK3 selectivity of 81-fold [3]. Ivarmacitinib's 420-fold Tyk2 selectivity exceeds that of both abrocitinib (43-fold) and filgotinib (JAK1 IC50 10 nM vs Tyk2 116 nM, ~12-fold) [3], representing the highest reported Tyk2 selectivity among the JAK1 inhibitor class.

JAK-STAT signaling kinase selectivity profiling autoimmune disease research

Rheumatoid Arthritis PRO Outcomes

In the pivotal Phase III trial (NCT04333771) in patients with moderate-to-severe RA with inadequate response to csDMARDs, ivarmacitinib 4 mg and 8 mg once daily demonstrated significantly higher rates of HAQ-DI improvement ≥0.22 compared to placebo from week 2 to 24 (all P < 0.05) [1]. At week 24, both doses significantly improved morning stiffness duration and severity, SF-36 physical and mental component scores, PtGA, and pain VAS compared to placebo (all P < 0.05) [2]. The trial employed a 1:1:1 randomization (4 mg n=189, 8 mg n=189, placebo n=188) [2]. For context, in the SELECT-COMPARE trial, upadacitinib 15 mg demonstrated HAQ-DI improvement of -0.60 at week 12 versus -0.49 for adalimumab [3]. Cross-trial efficacy comparisons are limited by differing patient populations and background therapy, but ivarmacitinib's consistent HAQ-DI improvements across the 4 mg and 8 mg doses establish a clear dose-response relationship for functional outcomes.

rheumatoid arthritis patient-reported outcomes phase III clinical trial

Early Itch Relief in Atopic Dermatitis

In a Phase III trial (NCT04875169) for moderate-to-severe atopic dermatitis, ivarmacitinib demonstrated early itch relief defined as ≥4-point reduction in Worst Itch Numeric Rating Scale (WI-NRS) at week 4 . Early itch responders showed significant improvements in quality of life, sleep quality, and work productivity compared to non-early responders [1]. Ivarmacitinib 4 mg and 8 mg both demonstrated good efficacy regardless of prior systemic treatment status [2]. For comparison, abrocitinib 100 mg in JADE MONO-1 achieved a 44.5% EASI-75 response rate at week 12 versus 11.8% placebo, while abrocitinib 200 mg achieved 63.8% [3]. Upadacitinib 15 mg in Measure Up 1 demonstrated EASI-75 of 70% at week 16 versus 16% placebo [3]. Ivarmacitinib's early itch relief at week 4 distinguishes it from abrocitinib, where peak pruritus improvement typically occurs at week 8-12.

atopic dermatitis pruritus EASI-75 itch relief

Ankylosing Spondylitis Efficacy

In a Phase II/III trial (NCT04481139) for active ankylosing spondylitis, ivarmacitinib demonstrated significant improvements across multiple patient-reported outcome measures compared to placebo at week 12 [1]. The ivarmacitinib group showed significantly improved total back pain VAS (P < 0.001), night pain VAS (P < 0.001), morning stiffness (P < 0.001), PtGA (P < 0.001), ASQoL (P = 0.034), and BASDAI (P < 0.001) scores [2]. Ivarmacitinib 4 mg significantly improved signs and symptoms of AS at week 12 compared to placebo, with sustained efficacy through 24 weeks and a tolerable safety profile [3]. For comparison, upadacitinib 15 mg in SELECT-AXIS 1 demonstrated ASAS40 response of 52% versus 26% placebo at week 14 [4]. Filgotinib 200 mg in TORTUGA demonstrated ASAS20 response of 76% versus 40% placebo at week 12 [4].

ankylosing spondylitis axial spondyloarthritis ASAS response BASDAI

Phase III Safety Profile

Across multiple Phase III trials, ivarmacitinib has demonstrated a consistent safety profile with serious adverse event (SAE) rates comparable to placebo. In the atopic dermatitis Phase III trial, SAEs occurred in 2.7% (4 mg), 1.8% (8 mg), and 2.7% (placebo) of patients, with no reports of thrombosis, malignant neoplasms, or major adverse cardiac events [1]. Treatment-emergent adverse events occurred in 69.0% (4 mg), 66.1% (8 mg), and 64.9% (placebo) [2]. In the alopecia areata Phase III trial, no deaths, thromboembolic events, or major cardiovascular events were reported [3]. For comparison, upadacitinib carries a boxed warning for serious infections, mortality, malignancy, MACE, and thrombosis [4]. Filgotinib is associated with dose-dependent herpes zoster and lipid elevations [5]. The absence of thromboembolic signals across ivarmacitinib's Phase III program distinguishes it from the class-wide JAK inhibitor safety concerns.

JAK inhibitor safety treatment-emergent adverse events thromboembolism risk pharmacovigilance

Regulatory Status and Pipeline

Ivarmacitinib sulfate received first regulatory approval in China in 2025 for rheumatoid arthritis, marketed under the trade name Asuda [1]. As of September 2024, four separate marketing authorization applications had been accepted by China's CDE: moderate-to-severe AD in adults/adolescents aged 12+, ankylosing spondylitis, moderate-to-severe active RA, and severe alopecia areata [2]. The alopecia areata Phase III trial met prespecified efficacy endpoints in June 2024, triggering NDA acceptance [2]. Additionally, clinical studies are ongoing in ulcerative colitis and psoriatic arthritis, most in Phase III [2]. For comparison, while upadacitinib, filgotinib, and abrocitinib are approved in multiple global markets, none are approved for alopecia areata—an indication where ivarmacitinib is pursuing first-in-class JAK1 inhibitor approval [3].

regulatory approval NDA submission clinical development pipeline market authorization

Ivarmacitinib Research Applications


JAK-STAT Studies with Tyk2 Selectivity

Investigators conducting research on JAK-STAT signaling where minimal Tyk2 inhibition is critical should prioritize ivarmacitinib over alternative JAK1 inhibitors. Ivarmacitinib's 420-fold JAK1/Tyk2 selectivity substantially exceeds abrocitinib's 43-fold and filgotinib's ~12-fold selectivity, enabling cleaner interrogation of JAK1-specific signaling without confounding Tyk2-mediated cytokine modulation. This is particularly relevant for studies examining IL-12/IL-23 pathway biology or type I interferon signaling where Tyk2 plays essential roles.

Alopecia Areata Research

Ivarmacitinib is the only JAK1-selective inhibitor with a submitted NDA for severe alopecia areata based on positive Phase III results meeting prespecified efficacy endpoints [1]. Researchers designing clinical trials or translational studies in alopecia areata should select ivarmacitinib as their JAK1 inhibitor of choice, as no other JAK1-selective agent (upadacitinib, filgotinib, abrocitinib) has demonstrated Phase III efficacy or pursued regulatory approval for this indication [2].

PRO Research in Rheumatoid Arthritis

For studies focusing on functional outcomes and quality-of-life measures in RA, ivarmacitinib offers a well-characterized PRO dataset from the Phase III NCT04333771 trial. The compound demonstrated significant improvements in HAQ-DI (≥0.22 improvement rates), morning stiffness duration/severity, SF-36, PtGA, and pain VAS compared to placebo, all P<0.05 [3]. These data provide a robust reference for researchers designing trials where patient-reported endpoints are primary or key secondary measures.

JAK Inhibitor Safety Comparison

Investigators conducting comparative safety analyses of JAK inhibitors should include ivarmacitinib as a reference compound due to its distinctive safety profile characterized by SAE rates comparable to placebo and absence of thromboembolic or major adverse cardiovascular events across Phase III programs [4]. This safety signature contrasts with the boxed warnings and class-wide safety concerns associated with other JAK inhibitors, making ivarmacitinib a valuable comparator for studies examining structure-selectivity-safety relationships in JAK inhibitor development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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